molecular formula C15H15ClN2O2 B5874592 3-Chloro-1-phenyl-4-piperidin-1-ylpyrrole-2,5-dione

3-Chloro-1-phenyl-4-piperidin-1-ylpyrrole-2,5-dione

Cat. No.: B5874592
M. Wt: 290.74 g/mol
InChI Key: BOKAMRVZGYREMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-phenyl-4-piperidin-1-ylpyrrole-2,5-dione is a heterocyclic compound that contains a piperidine ring, a pyrrole ring, and a phenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, which is a six-membered ring containing one nitrogen atom, is particularly noteworthy as it is a common structural motif in many biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-phenyl-4-piperidin-1-ylpyrrole-2,5-dione typically involves the reaction of a piperidine derivative with a chlorinated pyrrole compound. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-phenyl-4-piperidin-1-ylpyrrole-2,5-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

3-Chloro-1-phenyl-4-piperidin-1-ylpyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1-phenyl-4-piperidin-1-ylpyrrole-2,5-dione involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1-phenyl-4-piperidin-1-ylpyrrole-2,5-dione is unique due to the combination of its structural features, including the piperidine and pyrrole rings, which contribute to its distinct pharmacological profile. The presence of the chlorine atom also allows for further functionalization, making it a versatile compound for drug development .

Properties

IUPAC Name

3-chloro-1-phenyl-4-piperidin-1-ylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-12-13(17-9-5-2-6-10-17)15(20)18(14(12)19)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKAMRVZGYREMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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